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Compound of Interest

Compound Name: 1-(1H-Indazol-5-yl)ethanone

Cat. No.: B1388096

An In-depth Technical Guide to the Mass Spectrometry and NMR Spectroscopy of 1-(1H-
Indazol-5-yl)ethanone

Abstract

1-(1H-Indazol-5-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile building
block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel
therapeutic agents necessitates a comprehensive understanding of its structural and electronic
properties. This guide provides an in-depth analysis of the mass spectrometry (MS) and
nuclear magnetic resonance (NMR) spectroscopy data for 1-(1H-Indazol-5-yl)ethanone. By
elucidating its characteristic fragmentation patterns and spectral signatures, this document
aims to equip researchers, scientists, and drug development professionals with the
foundational knowledge required for its unambiguous identification and characterization in
complex research settings.

Mass Spectrometry Analysis: Unveiling the
Molecular Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight
and elucidating the structure of a compound by analyzing its fragmentation pattern upon
ionization. For 1-(1H-Indazol-5-yl)ethanone (CoHsN20), electron impact (El) ionization
provides distinct, reproducible fragmentation that is characteristic of its keto-aromatic structure.
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Experimental Protocol: Electron Impact Mass
Spectrometry (EI-MS)

e Sample Preparation: A dilute solution of 1-(1H-Indazol-5-yl)ethanone is prepared in a
volatile organic solvent (e.g., methanol or dichloromethane).

¢ Introduction: The sample is introduced into the mass spectrometer via a direct insertion

probe or gas chromatography (GC-MS) inlet.

¢ lonization: The sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV), causing the molecule to lose an electron and form a positively charged
molecular ion (M+e).

o Fragmentation: The energetically unstable molecular ion undergoes fragmentation into
smaller, characteristic charged ions and neutral radicals.[2]

e Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on
their mass-to-charge ratio (m/z) and detected.

Molecular lon and Fragmentation Pathway

The mass spectrum of 1-(1H-Indazol-5-yl)ethanone is characterized by a prominent molecular
ion peak and key fragment ions resulting from predictable cleavage events.

e Molecular lon (M*e): The molecular ion peak is observed at an m/z of 160, corresponding to
the molecular weight of the compound (CoHsN20). The presence of two nitrogen atoms
means this peak adheres to the nitrogen rule (an even molecular weight).

e Primary Fragmentation: The principal fragmentation pathway for ketones is a-cleavage,
which involves the breaking of the bond adjacent to the carbonyl group.[3][4]

o Loss of a Methyl Radical ([M-15]*): The most favorable a-cleavage event is the loss of a
methyl radical (*CHs), resulting in a highly stable acylium ion at m/z 145. This is often the
base peak in the spectrum due to the resonance stabilization of the resulting cation across
the indazole ring system.
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o Loss of an Acetyl Radical ([M-43]*): A less common cleavage involves the loss of the
entire acetyl group (*COCH?s) to produce an indazolyl cation at m/z 117.

The fragmentation process is visualized in the diagram below.
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Caption: Key EI-MS fragmentation pathways for 1-(1H-Indazol-5-yl)ethanone.

Summary of Mass Spectrometry Data

The expected primary ions in the El mass spectrum are summarized in the table below.

Proposed Fragmentation Relative
mlz Formula . .
Fragment lon Mechanism Intensity
Molecular lon .
160 [CoHsN20]*e - Moderate to High
[M]*e
o-cleavage: Loss  High (Often Base
145 [M - CHs]* [CsHsN20]* )
of methyl radical Peak)
o-cleavage: Loss
117 [M - COCHs]* [C7HsN2]* Moderate

of acetyl radical
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of
organic molecules in solution. The *H and 3C NMR spectra of 1-(1H-Indazol-5-yl)ethanone
provide a complete picture of its proton and carbon framework. NMR is particularly crucial for
distinguishing between N-1 and N-2 substituted indazole isomers, although in this case,
substitution is on the carbocyclic ring.[5][6]

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 1-(1H-Indazol-5-yl)ethanone is dissolved in
0.6-0.7 mL of a deuterated solvent, typically DMSO-de or CDCls. Tetramethylsilane (TMS) is
added as an internal standard (6 0.00 ppm).

o Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or
higher).

* 1H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities,
coupling constants, and integrations of all protons.

e 13C NMR: A proton-decoupled carbon experiment (e.g., Broadband Decoupled) is performed
to identify the chemical shifts of all unique carbon atoms.

e 2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY
(Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond
Correlation) can be performed.[7]

The molecular structure with IUPAC numbering is shown below for reference.

Caption: Structure and numbering of 1-(1H-Indazol-5-yl)ethanone.

'H NMR Spectral Analysis

The proton NMR spectrum reveals five distinct signals corresponding to the indazole ring, the
N-H proton, and the acetyl group. The analysis is best performed in DMSO-ds, which allows for
clear observation of the exchangeable N-H proton.
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Approx. .
. Coupling
Proton o Chemical . ]
. Multiplicity . Constant (J, Integration Rationale
Assignment Shift (5, H2)
z
ppm)
Acidic proton
) on nitrogen,
H1 (N-H) broad singlet ~13.3 - 1H
exchangeabl
e with D20.
Ortho to the
. electron-
singlet (s) or ) )
J=0.8Hz withdrawing
H4 narrow ~8.4 (meta) 1H ol
meta ace roup,
doublet (d) _ Y1 groLp
highly
deshielded.
Proton on the
razole ring,
H3 singlet (s) ~8.2 - 1H py. J
adjacent to
two N atoms.
Ortho to H7
doublet of J=8.8,15
H6 ~7.9 1H and meta to
doublets (dd) Hz
H4.
H7 doublet (d) ~7.7 J=8.8Hz 1H Ortho to H6.
Protons of
H8 (CHs) singlet (s) ~2.6 - 3H the acetyl

methyl group.

3C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum shows nine distinct signals, corresponding to the

seven carbons of the indazole ring system and the two carbons of the acetyl substituent.
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Carbon Assignment

Approx. Chemical Shift (9,
ppm)

Rationale

Carbonyl carbon, highly

C9 (C=0) ~197.0 ]

deshielded.

Bridgehead carbon adjacent to
C7a ~140.5

N1.

Carbon in the pyrazole rin
C3 ~135.0 by g

between N1 and N2.

Quaternary carbon attached to
C5 ~132.0 the electron-withdrawing acetyl

group.

Bridgehead carbon adjacent to
C3a ~127.0

CA4.
C6 ~124.5 Aromatic CH carbon.

Aromatic CH carbon ortho to
C4 ~121.0

the acetyl group.
Cc7 ~111.0 Aromatic CH carbon.

Aliphatic carbon of the acetyl
C8 (CHs) ~27.0

methyl group.

Conclusion

The analytical data presented in this guide provide a robust and definitive spectroscopic profile

for 1-(1H-Indazol-5-yl)ethanone. The mass spectrum is characterized by a molecular ion at

m/z 160 and a primary fragment at m/z 145, resulting from the loss of a methyl radical via a-

cleavage. The *H and 3C NMR spectra display a set of unique, well-resolved signals that are

fully consistent with the assigned structure. This comprehensive dataset serves as an

authoritative reference for researchers, enabling confident identification, quality control, and

further investigation of this important chemical entity in academic and industrial laboratories.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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